2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid
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Description
2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound interacts with its targets through a process known as Boc deprotection . This process involves the removal of the Boc group from the molecule, which can be achieved at high temperatures using a thermally stable ionic liquid . The ionic liquid demonstrates a beneficial effect, having low viscosity and high thermal stability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Boc deprotection pathway . This pathway involves the removal of the Boc group from the molecule, allowing for subsequent chemical reactions to occur . The downstream effects of this pathway include the extraction of water-soluble polar organic molecules using ionic liquids .
Pharmacokinetics
The boc deprotection process suggests that the compound may have uniqueADME (Absorption, Distribution, Metabolism, and Excretion) properties . The use of a thermally stable ionic liquid in the deprotection process could potentially impact the compound’s bioavailability .
Result of Action
The result of the compound’s action is the deprotection of the Boc group . This process allows for the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an ionic liquid . High temperatures and the presence of a thermally stable ionic liquid are necessary for the Boc deprotection process . These factors can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-methyl-2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-14(16(21)22)20-15(24-11)13(10-12-8-6-5-7-9-12)19-17(23)25-18(2,3)4/h5-9,13H,10H2,1-4H3,(H,19,23)(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJKXZBZQFDKFQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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